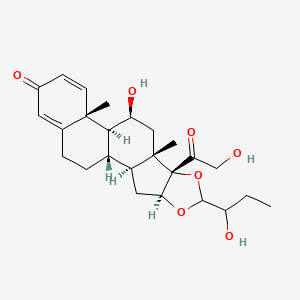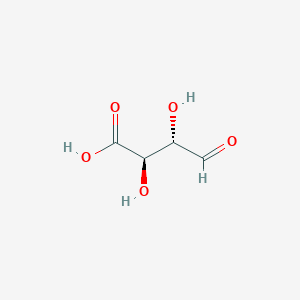
P-P-s4Ura-Ribf.NH3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
P-P-s4Ura-Ribf.NH3, also known by its chemical name as a compound with the molecular formula C9H23N5O11P2S, is a complex organic molecule. This compound is notable for its unique structure, which includes a ribofuranose moiety and a uracil derivative. It has a molecular weight of 471.318342 g/mol.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of P-P-s4Ura-Ribf.NH3 involves multiple steps, starting with the preparation of the ribofuranose moiety and the uracil derivative. The ribofuranose is typically synthesized through a series of protection and deprotection steps, while the uracil derivative is prepared through nucleophilic substitution reactions. The final step involves the coupling of these two moieties under specific reaction conditions, such as the presence of a strong base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production process and minimize the formation of by-products.
化学反応の分析
Types of Reactions
P-P-s4Ura-Ribf.NH3 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia in ethanol under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxidized derivatives of the uracil moiety, while reduction results in the formation of reduced ribofuranose derivatives.
科学的研究の応用
P-P-s4Ura-Ribf.NH3 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in nucleic acid analogs and enzyme inhibitors.
Medicine: Investigated for its potential therapeutic applications, particularly in antiviral and anticancer research.
Industry: Utilized in the development of novel materials and chemical processes
作用機序
The mechanism of action of P-P-s4Ura-Ribf.NH3 involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or by interfering with the enzyme’s substrate binding. Additionally, it can interact with nucleic acids, potentially disrupting their normal function and leading to therapeutic effects .
類似化合物との比較
Similar Compounds
P-P-s4Ura-Ribf.NH2: Similar structure but with an amine group instead of an ammonium group.
P-P-s4Ura-Ribf.OH: Similar structure but with a hydroxyl group instead of an ammonium group.
Uniqueness
P-P-s4Ura-Ribf.NH3 is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
azane;[3,4-dihydroxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl phosphono hydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O11P2S.H3N/c12-6-4(3-20-24(18,19)22-23(15,16)17)21-8(7(6)13)11-2-1-5(25)10-9(11)14;/h1-2,4,6-8,12-13H,3H2,(H,18,19)(H,10,14,25)(H2,15,16,17);1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFCVSGCAGQVER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)NC1=S)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O.N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O11P2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20745466 |
Source


|
| Record name | 1-{5-O-[Hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}-4-sulfanylidene-3,4-dihydropyrimidin-2(1H)-one--ammonia (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108322-05-0 |
Source


|
| Record name | 1-{5-O-[Hydroxy(phosphonooxy)phosphoryl]pentofuranosyl}-4-sulfanylidene-3,4-dihydropyrimidin-2(1H)-one--ammonia (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-Amino-3-(hydroxymethyl)phenyl]methanone](/img/structure/B1141399.png)
![7-(Piperazin-1-yl)thieno[2,3-c]pyridine hydrochloride](/img/structure/B1141403.png)
![2-Methyl-4-[2-(4-octylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-4-yl-methyl Phosphate](/img/structure/B1141404.png)



![3-[(6-acetyl-2-naphthalenyl)amino]Alanine](/img/structure/B1141416.png)



